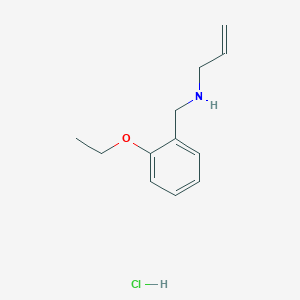

N-(4-Ethoxybenzyl)-2-propen-1-amine hydrochloride

Overview

Description

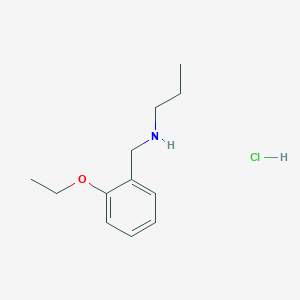

N-(4-Ethoxybenzyl)-2-propen-1-amine hydrochloride, also known as EBPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EBPA is a derivative of the natural compound, eugenol, which is found in various plants and spices. In

Scientific Research Applications

Organometallic Chemistry and Cytotoxicity Studies

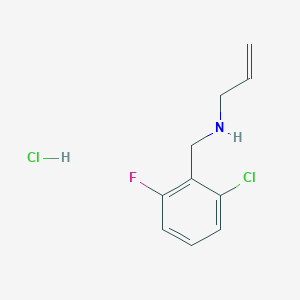

Synthesis and Characterization: The reaction of [Ru₂Cl₂(μ-Cl)₂(η⁶-p-cymene)₂] with two thiosemicarbazones, obtained by condensing N-(4-methoxybenzyl) thiosemicarbazide with either 1,4-hydroxy-3-methoxyphenyl)ethan-1-one (HL₁) or 2-fluoro-4-hydroxybenzaldehyde (HL₂), was studied . The resulting cationic complexes, [RuCl(η⁶-p-cymene)(HL)]⁺, were isolated as solid chloride and trifluoromethylsulfate (TfO) salts. An X-ray study of single crystals confirmed the presence of two isomers differing in the configuration of the iminic bond (C₂=N₃) of the coordinated thiosemicarbazone. The ligand coordinates with the ruthenium center through the iminic and sulfur atoms, forming a five-membered chelate ring.

Redox Behavior and Cytotoxicity: Cyclic voltammetry revealed that the complex derived from HL₁ is more difficult to oxidize than that from HL₂. In terms of cytotoxicity, the complexes did not surpass cisplatin in potency but exhibited greater efficacy, particularly the complex derived from HL₁. These findings highlight their potential as novel cytotoxic agents .

Pharmaceutical Applications

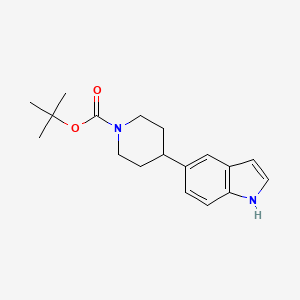

Piperidine Derivatives: While not directly related to N-(4-Ethoxybenzyl)-2-propen-1-amine hydrochloride, it’s worth noting that piperidine derivatives have gained attention in pharmaceutical research. Piperidines occur naturally in various alkaloids and have been synthesized for their diverse biological activities. Recent advances include the discovery and evaluation of potential drugs containing the piperidine moiety .

Mechanism of Action

Target of Action

Similar compounds such as n-aryl-n’-arylmethylurea derivatives have been studied for their antiproliferative activities against different cancer cell lines

Mode of Action

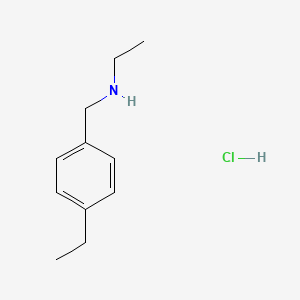

Benzylic amines, a class of compounds to which this compound belongs, are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and potentially its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that N-(4-Ethoxybenzyl)-2-propen-1-amine hydrochloride might also participate in similar biochemical pathways.

Pharmacokinetics

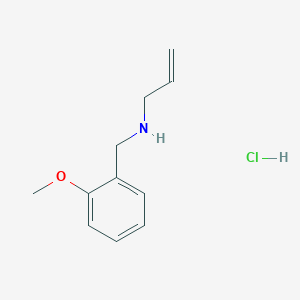

A compound with a similar structure, n-(4-methoxybenzyl)propan-2-amine, has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 and CYP2D6 inhibitor . These properties might be indicative of the ADME properties of N-(4-Ethoxybenzyl)-2-propen-1-amine hydrochloride, but direct studies are needed to confirm this.

Result of Action

Similar compounds have shown cytotoxicity against cancer cell lines

properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-3-9-13-10-11-5-7-12(8-6-11)14-4-2;/h3,5-8,13H,1,4,9-10H2,2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACWGPZWYQIPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC=C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Ethoxybenzyl)-2-propen-1-amine hydrochloride | |

CAS RN |

1049678-40-1 | |

| Record name | Benzenemethanamine, 4-ethoxy-N-2-propen-1-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049678-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

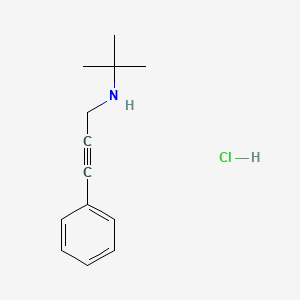

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride](/img/structure/B3077784.png)